molecular formula C8H7ClO2 B1590457 4-Chloro-2-methoxybenzaldehyde CAS No. 53581-86-5

4-Chloro-2-methoxybenzaldehyde

Cat. No. B1590457
CAS RN: 53581-86-5
M. Wt: 170.59 g/mol
InChI Key: IVBZHFWJBYTRNG-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxybenzaldehyde (4-CMB) is an aromatic aldehyde compound with a wide range of applications in the field of organic chemistry. It is an important intermediate in the synthesis of many organic compounds, and is used in the production of pharmaceuticals, dyes, fragrances, and other materials. 4-CMB is also used in the synthesis of a variety of other compounds, such as polymers, surfactants, and adhesives. The structure of 4-CMB is shown below:

Scientific Research Applications

Solubility and Activity Coefficients

  • Research Context : Investigation of solubility and activity coefficients of similar compounds to 4-Chloro-2-methoxybenzaldehyde.
  • Findings : Experimental data on the solubility of similar compounds in water were obtained. The study found that the solubility-temperature dependence for these organics was well represented by conventional Van't Hoff relationships, indicating potential applications in temperature-sensitive processes (Larachi et al., 2000).

Antioxidant Activity

  • Research Context : Synthesis and evaluation of antioxidant activity of derivatives of 4-Chloro-2-methoxybenzaldehyde.
  • Findings : The synthesized derivatives showed antioxidant activities, suggesting potential applications in areas requiring oxidative stability (Rijal, Haryadi, & Anwar, 2022).

Metabolism in Fungi

  • Research Context : Understanding the metabolism of halogenated compounds, including 4-Chloro-2-methoxybenzaldehyde, in fungi.
  • Findings : The study explored how fungi metabolize halogenated compounds, providing insights into natural degradation processes and potential biotechnological applications (Beck et al., 2000).

Chemical Synthesis and Characterization

  • Research Context : Synthesis and characterization of chlorinated vanillins, structurally similar to 4-Chloro-2-methoxybenzaldehyde.
  • Findings : Detailed procedures for the synthesis and characterization of these compounds were presented, highlighting their potential utility in various chemical applications (Hyötyläinen & Knuutinen, 1993).

Paired Electrolysis Applications

  • Research Context : Exploring the use of paired electrolysis in the synthesis of organic compounds.
  • Findings : Demonstrated the synthesis of various compounds, including those similar to 4-Chloro-2-methoxybenzaldehyde, through paired electrolysis, suggesting its application in sustainable chemical synthesis (Sherbo et al., 2018).

properties

IUPAC Name

4-chloro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBZHFWJBYTRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551506
Record name 4-Chloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxybenzaldehyde

CAS RN

53581-86-5
Record name 4-Chloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

In methylene chloride (80 ml) was dissolved (4-chloro-2-methoxyphenyl)methanol (3.69 g). Under ice cooling, molecular sieve 4A (4.57 g), N-methylmorpholine (2.81 g) and tetra-n-propylammonium perruthenate (420 mg) were added to the resulting solution, followed by stirring at room temperature for 2.5 hours. The reaction mixture was distilled under reduced pressure. The residue was subjected to chromatography on a silica gel column (hexane:ethyl acetate=9:1), whereby the title compound (3.07 g) was obtained as pale yellow oil.
[Compound]
Name
4A
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
420 mg
Type
catalyst
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Chloro-2-Fluorobenzaldehyde (300 mg, 1.89 mmol) was diluted with NaOMe (3784 μL, 1.89 mmol) (solution in methanol), heated to 50° C. and stirred for 3 hours. The reaction was concentrated in half and loaded directly onto a biotage 25 cartridge eluting with 5% ethyl acetate/hexanes to yield 4-chloro-2-methoxybenzaldehyde (250 mg, 1.47 mmol, 77.5% yield).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
3784 μL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Following the general method of R. A. Miller and R. S. Hoerrner, Org. Lett., 5, 285 (2003), a solution of 2.5 g (14.1 mmol based on 97% purity) of 4-chloro-2-methoxybenzyl alcohol in 35 mL of toluene was treated with 35 mL of water and 3.54 g (42.3 mmol) of sodium bicarbonate. The resulting two-phase mixture was stirred at ambient temperature as 7.2 g (28.2 mmol) of iodine was added, followed by 0.223 g (1.41 mmol) of 2,2,6,6-tetramethyl-1-piperidinyloxy, free radical (TEMPO). After 3 days, the dark mixture was cooled to 5° C. and quenched by addition of a solution of 1.8 g of sodium sulfite in 18 mL of water. The mixture was partitioned between ethyl acetate and water. The organic layer was washed with saturated aqueous sodium bicarbonate solution and then with brine. The organic phase was then dried over anhydrous sodium sulfate. The supernatant was concentrated to a volume of approximately 5 mL and kept at 5° C. for 1 h. The solid that separated was collected on a filter, washed twice with small volumes of cold toluene, and dried in vacuo to yield the title compound as a white solid. LC-MS 171 (M+1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methoxybenzaldehyde
Reactant of Route 2
4-Chloro-2-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-methoxybenzaldehyde
Reactant of Route 6
4-Chloro-2-methoxybenzaldehyde

Citations

For This Compound
11
Citations
HH Hodgson, TA Jenkinson - Journal of the Chemical Society …, 1927 - pubs.rsc.org
… aldehydes were determined by converting the methyl ethers into the corresponding methoxy- and hydroxy-benzoic acids, and confirmed by preparing 4-chloro-2-methoxybenzaldehyde …
Number of citations: 15 pubs.rsc.org
AI Jabbar - Fe (II), Cd (II) and Zn (II) Complexes - papers.ssrn.com
… The new Schiff base was prepared from condensation isoniside with 4-chloro-2methoxybenzaldehyde in presence glacial acetic acid as catalyst. The Schiff base and its metal …
Number of citations: 0 papers.ssrn.com
K Prasadarao, AJL Susuma, S Mohan - Int J Pharm Bio Sci, 2012 - Citeseer
In an effort to develop anti-bacterial agents, a series of Chalcones were synthesized by condensing 4-chloro, 2-hydroxyacetophenone with aldehyde derivatives in dilute ethanolic …
Number of citations: 2 citeseerx.ist.psu.edu
S Ghosh, CK Jana - The Journal of Organic Chemistry, 2018 - ACS Publications
… (silica gel; EtOAc: hexane, 1:20) to afford 4-chloro-2-methoxybenzaldehyde as a white solid (0.22 g, 80%). Then 4-chloro-2-methoxybenzaldehyde (0.1 g, 0.59 mmol) and n-butylamine (…
Number of citations: 23 pubs.acs.org
SM Bertrand, N Ancellin, B Beaufils… - Journal of medicinal …, 2015 - ACS Publications
The hybridization of hits, identified by complementary fragment and high throughput screens, enabled the discovery of the first series of potent inhibitors of mitochondrial branched-chain …
Number of citations: 35 pubs.acs.org
K Yoshikawa, A Yokomizo, H Naito, N Haginoya… - Bioorganic & medicinal …, 2009 - Elsevier
A series of cis-1,2-diaminocyclohexane derivatives were synthesized with the aim of optimizing previously disclosed factor Xa (fXa) inhibitors. The exploration of 5–6 fused rings as …
Number of citations: 38 www.sciencedirect.com
M Gensini, M Altamura, T Dimoulas… - ChemMedChem …, 2010 - Wiley Online Library
… 4-Chloro-2-methoxybenzaldehyde (33 a): A solution of benzyl alcohol 32 a (4.28 g, 24.88 mmol) in CHCl 3 (50 mL) was added to a mixture of MnO 2 (25.10 g, 0.29 mol) in CHCl 3 (50 …
CH Acetone, HC HQCII - pubs.rsc.org
FORMULA INDEX. Page 1 FORMULA INDEX. THE following index of organic compounds of known empirical formula is arranged according to Richter’s system (see Lexikm der …
Number of citations: 0 pubs.rsc.org
P Xiao, Z Tang, K Wang, H Chen, Q Guo… - The Journal of …, 2018 - ACS Publications
A sequential one-pot process for chemoselectively reducing sterically demanding N,N-diisopropylamides to aldehydes has been developed. In this reaction, amides are activated with …
Number of citations: 27 pubs.acs.org
UF Röhrig, SR Majjigapu, P Vogel… - Journal of Enzyme …, 2022 - Taylor & Francis
The haem enzyme indoleamine 2,3-dioxygenase 1 (IDO1) catalyses the rate-limiting step in the kynurenine pathway of tryptophan metabolism and plays an essential role in immunity, …
Number of citations: 1 www.tandfonline.com

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